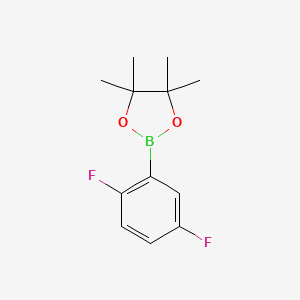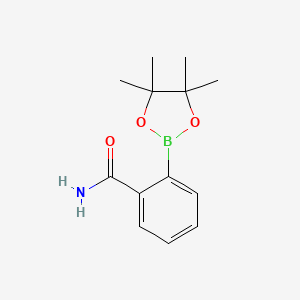
2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-difluorophenylacetic acid with boron trifluoride diethyl etherate or other boron sources. The resulting boronic acid undergoes further reactions to form the desired compound .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two fluorine atoms and a phenyl ring. The tetramethyl substitution on the boron atom enhances its stability and reactivity .
Chemical Reactions Analysis
This compound can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules. It serves as a versatile building block in organic synthesis .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Boron-Containing Stilbene Derivatives
A study by Das et al. (2015) describes the synthesis of novel boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives were synthesized with high yields and used to create boron-capped polyenes, potentially applicable in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Application in Polymerization Processes
Yokozawa et al. (2011) investigated the use of this compound in the polymerization of poly(3-hexylthiophene), demonstrating its effectiveness in producing polymers with narrow molecular weight distributions and high regioregularity, significant for materials science applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Synthesis of Modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
Spencer et al. (2002) synthesized derivatives of this compound with mercapto- and piperazino groups. These compounds were explored for their inhibitory activity against serine proteases, indicating potential pharmaceutical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Development of Propargylation Reagents
Fandrick et al. (2012) discussed a scalable process for preparing 2-(3-trimethylsilyl-2-propynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its use as a general propargylation reagent in various chemical syntheses (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Synthesis of Lipogenic Inhibitors
Das et al. (2011) synthesized a library of boron-containing stilbene derivatives using this compound. These compounds exhibited lipogenesis inhibitory effects and potential as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Structural Versatility in Crystal Formation
Batsanov et al. (2012) investigated polymorphs of compounds derived from this compound, revealing insights into their structural versatility and potential applications in materials science (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as (2s)-4-(2,5-difluorophenyl)-n-methyl-2-phenyl-n-piperidin-4-yl-2,5-dihydro-1h-pyrrole-1-carboxamide, have been shown to target the kinesin-like protein kif11 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions and the preparation of selective sphingosine phosphate receptor antagonists .
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .
Action Environment
Safety data sheets for similar compounds suggest that they should be stored in a well-ventilated place and kept away from heat and sources of ignition .
Biochemische Analyse
Biochemical Properties
2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as imine reductases, which are crucial in the asymmetric synthesis of chiral amines. The compound’s interaction with these enzymes involves the formation of stable intermediates that facilitate the reduction process, leading to high yields of the desired products . Additionally, this compound can interact with various proteins and biomolecules, influencing their structural and functional properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in gene expression and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These changes can affect cell function, including proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorine atoms play a crucial role in stabilizing these interactions, enhancing its binding affinity and specificity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under specific environmental stresses . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in gene expression and metabolic activity, which can persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can induce toxic effects, including cellular stress and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. The compound can influence the levels of various metabolites, leading to changes in cellular energy balance and biosynthetic processes . Its interactions with metabolic enzymes can also affect the synthesis and degradation of key biomolecules, further highlighting its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its efficacy and specificity in various applications.
Eigenschaften
IUPAC Name |
2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHQMCOFRAYOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581481 | |
| Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408492-25-1 | |
| Record name | 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















